REACTION_CXSMILES
|
[Br:1]Br.[F:3][C:4]([F:15])([F:14])[C-:5]([C:10]([F:13])([F:12])[F:11])[C:6]([F:9])([F:8])[F:7].CN([S+](N(C)C)N(C)C)C.FC(F)(F)C(=C(F)F)C(F)(F)F.F[Si](C)(C)C>C(#N)C1C=CC=CC=1>[Br:1][C:5]([C:6]([F:9])([F:8])[F:7])([C:10]([F:11])([F:12])[F:13])[C:4]([F:14])([F:15])[F:3] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
tris(dimethylamino)sulfonium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)-2-propanide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC([C-](C(F)(F)F)C(F)(F)F)(F)F.CN(C)[S+](N(C)C)N(C)C
|
Name
|
tri(dimethylamino)sulfonium difluorotrimethylsilicate
|
Quantity
|
33.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(F)(F)F)=C(F)F)(F)F
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C1=CC=CC=C1)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F[Si](C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evacuated
|
Type
|
CUSTOM
|
Details
|
(-78°)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(F)(F)F)(C(F)(F)F)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.11 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |